N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide

Description

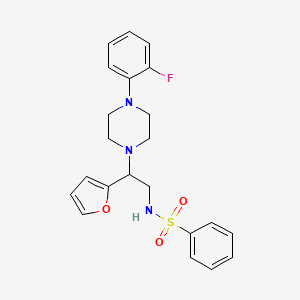

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a piperazine ring substituted with a 2-fluorophenyl group and a furan-2-yl moiety. Its structure combines a sulfonamide group, a piperazine core, and aromatic substituents, which are common in ligands targeting neurotransmitter receptors (e.g., serotonin, dopamine) or enzymes like tyrosine phosphatases . The 2-fluorophenyl group may enhance metabolic stability, while the furan ring contributes to π-π interactions in binding pockets.

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O3S/c23-19-9-4-5-10-20(19)25-12-14-26(15-13-25)21(22-11-6-16-29-22)17-24-30(27,28)18-7-2-1-3-8-18/h1-11,16,21,24H,12-15,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVNPRSAXBXPKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, making them potential targets for this compound.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular functions. The interaction usually involves binding to the target receptor, which can trigger a series of biochemical reactions within the cell.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a wide range of biochemical pathways.

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 463.54 g/mol. The structure includes a piperazine ring, a furan moiety, and a benzenesulfonamide group, contributing to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H26FN3O5S |

| Molecular Weight | 463.54 g/mol |

| LogP | 3.56 |

| Polar Surface Area | 91.5 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, notably serotonin and dopamine receptors. The piperazine ring facilitates binding to these receptors, which modulates neurotransmission pathways. This modulation can lead to various pharmacological effects, including anxiolytic and antidepressant activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with sulfonamide groups can selectively inhibit cancer cell lines at nanomolar concentrations.

- In vitro Studies : A study evaluated the cytotoxicity of several sulfonamide derivatives against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The most potent compounds demonstrated IC50 values in the low micromolar range, indicating strong anticancer potential .

Neuropharmacological Effects

The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders. It has been shown to exhibit anxiolytic effects in animal models, correlating with increased serotonin levels in the brain.

Case Studies

- Cytotoxicity Evaluation : In a study involving the evaluation of sulfonamide derivatives against human cancer cell lines, this compound exhibited notable cytotoxicity against the MCF-7 cell line with an IC50 value of approximately 0.65 µM .

- Receptor Binding Studies : Binding affinity studies have indicated that the compound interacts effectively with serotonin receptors, enhancing its potential as an antidepressant agent. This was demonstrated through competitive binding assays where it showed a significant reduction in receptor activity at low concentrations .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Analogs with Fluorophenyl-Piperazine and Sulfonamide Moieties

Compound A : N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Structural Differences :

- Fluorine position: 4-fluorophenyl vs. 2-fluorophenyl in the target compound.

- Sulfonamide attachment: Dihydrobenzodioxine ring vs. benzene.

- Functional Implications :

- The 4-fluorophenyl group may alter steric interactions in receptor binding.

- The dihydrobenzodioxine ring could enhance lipophilicity (higher logP) compared to the benzene ring in the target compound.

Compound B : 3-(Benzylamino)-4-(cyclohexylamino)-N-(2-(piperazin-1-yl)ethyl)benzenesulfonamide

- Structural Differences: Additional substituents: Benzylamino and cyclohexylamino groups replace the furan and fluorophenyl.

- Functional Implications: Increased molecular weight (~550 g/mol) and steric bulk may reduce blood-brain barrier permeability compared to the target compound (~450–500 g/mol). The amino groups could introduce hydrogen-bonding interactions absent in the target compound.

Analogs with Modified Linker Regions

Compound C : N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide (BA94687)

- Structural Differences :

- Linker: Ethanediamide replaces the sulfonamide group.

- Terminal group: Indol-3-yl ethyl vs. benzene.

- Functional Implications :

Compound D : N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide

- Structural Differences :

- Diethoxyethyl group introduces ether linkages.

- Functional Implications: Increased hydrophilicity due to ethoxy groups may improve aqueous solubility. Potential for prodrug activation via ester hydrolysis.

Pharmacologically Active Sulfonamide Derivatives

Compound E : IZ5 (GOLD Score: 69.07)

- Structural Differences :

- Contains a 1,1-dioxido-3-oxoisothiazolidine ring and imidazole instead of furan.

- Functional Implications :

- Higher GOLD score suggests stronger binding to tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity.

- The target compound’s furan and fluorophenyl groups may prioritize selectivity for other receptors over PTP1B.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.